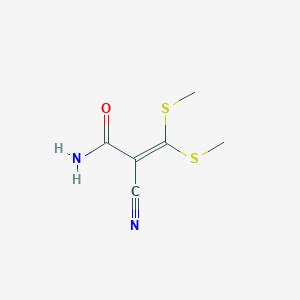
Clorhidrato de (9H-fluoren-9-il)metil 4-aminopiperidina-1-carboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 811841-89-1. It has a molecular weight of 358.87 and its linear formula is C20H23ClN2O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene group, a piperidine ring, and an amide group. The fluorene group is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentene ring. The piperidine ring is a six-membered ring with one nitrogen atom, and the amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .
Aplicaciones Científicas De Investigación
Síntesis de Péptidos y Desprotección Fmoc
Clorhidrato de (9H-fluoren-9-il)metil 4-aminopiperidina-1-carboxilato: juega un papel crucial en la síntesis de péptidos en fase sólida (SPPS). Así es cómo:
- Eliminación de Fmoc: Fmoc es un grupo protector común utilizado durante la síntesis de péptidos. Este compuesto actúa como un reactivo de desprotección N-α, facilitando la eliminación de los grupos Fmoc de los aminoácidos unidos a un soporte sólido. La elección del reactivo de desprotección impacta significativamente el rendimiento y la pureza del péptido sintetizado. Los derivados de piperidina, incluidos la 4-metilpiperidina, la piperidina y la piperazina, se emplean comúnmente para este propósito .
Materiales de Emisión Inducida por Agregación (AIE)
El campo de la optoelectrónica orgánica y la bioimagen se beneficia de los materiales con propiedades de emisión inducida por agregación (AIE). “this compound” exhibe un comportamiento AIE, lo que lo hace relevante para el diseño de sensores luminiscentes y sondas de imagen .
Reactivo para la Síntesis de Péptidos
Este compuesto sirve como reactivo en la síntesis de péptidos, particularmente para el acoplamiento de aminoácidos. Su estabilidad a temperatura ambiente y su compatibilidad con las operaciones de lavado acuoso lo hacen valioso en la producción de péptidos .
Derivatización de Aminoácidos para Análisis HPLC
- El cloroformato de 9-fluorenilmetilo (Fmoc-Cl) se utiliza para derivatizar aminoácidos en el análisis de cromatografía líquida de alta resolución (HPLC). Los derivados resultantes mejoran la sensibilidad de detección y mejoran la eficiencia de separación .
Biología Química y Química Medicinal
Los investigadores exploran el potencial de este compuesto en biología química y química medicinal. Su estructura única y reactividad pueden conducir al desarrollo de nuevas moléculas bioactivas o candidatos a fármacos .
Caracterización de Péptidos y Estudios de Dicroísmo Circular
Los péptidos sintetizados usando este compuesto pueden caracterizarse por HPLC, espectrometría de masas y dicroísmo circular. Estas técnicas proporcionan información sobre la pureza, la estructura secundaria y la presencia de subproductos .
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
It is known that the compound is used in peptide synthesis , indicating that it may interact with amino acids or peptides to form larger protein structures
Biochemical Pathways
Given its use in peptide synthesis , it may be involved in protein synthesis and related biochemical pathways. More detailed studies are required to elucidate the exact pathways affected.
Result of Action
Given its role in peptide synthesis , it may contribute to the formation of proteins, which can have various effects at the molecular and cellular level depending on the specific proteins synthesized.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (9H-FAPC-HCl) is that it is relatively easy to synthesize and purify, which makes it ideal for use in laboratory experiments. Additionally, it has been shown to interact with a variety of receptors and ion channels in the body, making it useful for studying the effects of drugs and other compounds on the body. However, the mechanism of action of this compound is not yet fully understood, which can limit its usefulness in certain experiments. Additionally, the effects of this compound on biochemical and physiological processes are still not fully understood, which can also limit its usefulness in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for (9H-FAPC-HCl). One potential direction is to further investigate its mechanism of action, in order to better understand how it interacts with receptors and ion channels in the body. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound, as well as to investigate its potential applications in the development of new therapeutic agents. Finally, further research could be done to investigate the potential advantages and limitations of this compound for use in laboratory experiments.
Métodos De Síntesis
The synthesis of (9H-FAPC-HCl) begins with the reaction of 9H-fluoren-9-ylmethyl chloride and 4-aminopiperidine-1-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces a salt, which is then treated with hydrochloric acid to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and is usually heated to a temperature of around 80-90°C. The reaction usually takes several hours to complete, and yields a product with a purity of around 95-98%.
Safety and Hazards
The compound has been assigned the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl 4-aminopiperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c21-14-9-11-22(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19H,9-13,21H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXVYQOOGAVFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373307 |
Source


|
| Record name | 4-Amino-1-N-Fmoc-piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
811841-89-1 |
Source


|
| Record name | 4-Amino-1-N-Fmoc-piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)
![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)




![1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone](/img/structure/B1302490.png)
![3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide](/img/structure/B1302492.png)
![1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one](/img/structure/B1302497.png)
![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)


